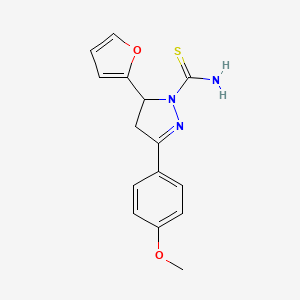

![molecular formula C17H16N2O4S B3007942 Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone CAS No. 303988-27-4](/img/structure/B3007942.png)

Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone

Vue d'ensemble

Description

“Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone” is a chemical compound with the molecular formula C17H16N2O4S . It is a type of oligomer molecule used in molecular biology to modify gene expression .

Synthesis Analysis

Morpholinos are chemically synthesized oligomers . They are typically injected into embryos at the 1-cell stage, bind complementary target mRNAs, and prevent their translation or splicing . They are similar to small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) in that they interfere with the function of a gene without altering its sequence .Molecular Structure Analysis

The molecular structure of “Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone” is represented by the molecular formula C17H16N2O4S . The average mass is 344.385 Da and the monoisotopic mass is 344.083069 Da .Chemical Reactions Analysis

Morpholinos are used to disrupt the function of specific genes . They bind to complementary target mRNAs and prevent their translation or splicing . This mechanism allows them to interfere with the function of a gene without altering its sequence .Physical And Chemical Properties Analysis

“Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone” has a density of 1.4±0.1 g/cm3, a boiling point of 540.4±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It has a molar refractivity of 92.4±0.4 cm3, a polar surface area of 101 Å2, and a molar volume of 247.9±5.0 cm3 .Applications De Recherche Scientifique

Drug Development: Anticancer Agents

Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone: has been studied for its potential as an anticancer agent. The compound’s ability to interfere with cancer cell proliferation makes it a candidate for drug development, particularly in targeting liver and breast cancer cells . Its structural similarity to other bioactive molecules allows for the synthesis of novel derivatives with enhanced efficacy and reduced toxicity.

Antimicrobial Activity

This compound has shown promise in antimicrobial applications. Research indicates that it can be effective against a variety of bacterial and fungal strains . This broad-spectrum activity is valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance.

Chemical Synthesis: Building Blocks

In synthetic chemistry, Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone serves as a building block for constructing more complex molecules. Its reactive sites allow for various chemical transformations, leading to the creation of diverse heterocyclic compounds . These compounds can have multiple applications, ranging from materials science to pharmaceuticals.

Biological Studies: RNA Interference

The morpholino moiety is known for its role in RNA interference studies. Morpholino oligos can bind to complementary sequences of RNA, blocking the translation process and preventing protein synthesis . This application is crucial for understanding gene function and for developing gene therapies.

Analytical Chemistry: Spectral Analysis

The unique structural features of Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone make it suitable for spectral analysis. Its molecular formula, average mass, and monoisotopic mass are essential for identifying and characterizing the compound using techniques like FT-IR, NMR, and mass spectrometry .

Mécanisme D'action

Propriétés

IUPAC Name |

morpholin-4-yl-(3-nitro-4-phenylsulfanylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c20-17(18-8-10-23-11-9-18)13-6-7-16(15(12-13)19(21)22)24-14-4-2-1-3-5-14/h1-7,12H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYAMQUPWNNDQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=C(C=C2)SC3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501328486 | |

| Record name | morpholin-4-yl-(3-nitro-4-phenylsulfanylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

49.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665874 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone | |

CAS RN |

303988-27-4 | |

| Record name | morpholin-4-yl-(3-nitro-4-phenylsulfanylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3007859.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.4]nonane-1-carboxylic acid](/img/structure/B3007860.png)

![1-Tert-butyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3007865.png)

![N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]prop-2-enamide](/img/structure/B3007866.png)

![N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3007867.png)

![(3-Oxo-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-2-yl)-acetic acid](/img/structure/B3007870.png)

![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3007878.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B3007879.png)

![3-Ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3007881.png)

![(E)-N-{7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B3007882.png)